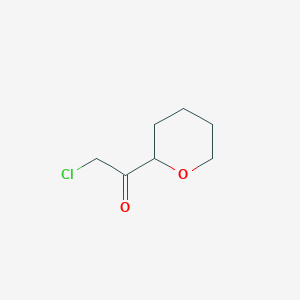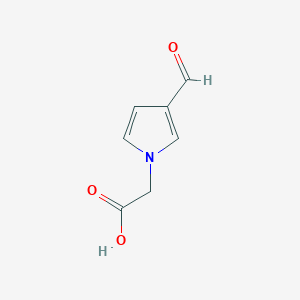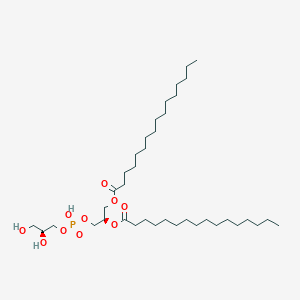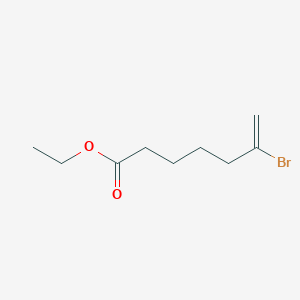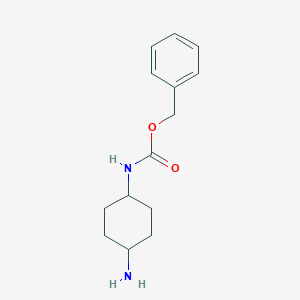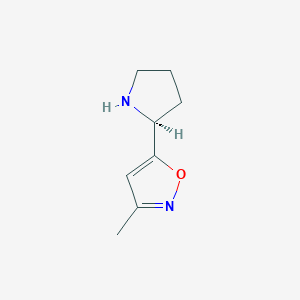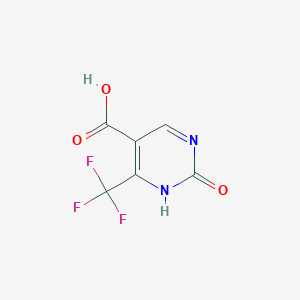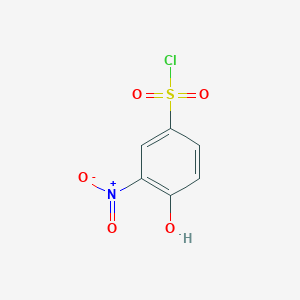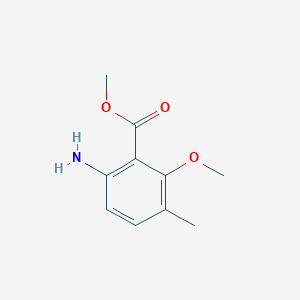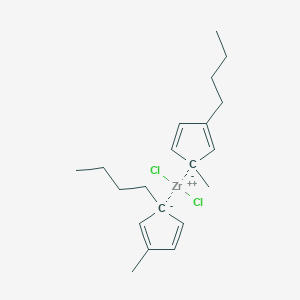![molecular formula C29H26O4 B116345 2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol CAS No. 152383-83-0](/img/structure/B116345.png)
2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol, commonly known as BHPP, is a synthetic compound that belongs to the family of bisphenol derivatives. BHPP has gained significant attention in the scientific community due to its potential applications in biomedical research.
Scientific Research Applications
Antioxidant Properties and Enzyme Inhibition
Bisphenol derivatives, such as 2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol, demonstrate significant antioxidant properties. For instance, bisphenol has been identified as a potent inhibitor of the (Ca2+ + Mg2+‐ATPase) of skeletal muscle sarcoplasmic reticulum, suggesting its effectiveness in protecting against oxidative stress in biological systems (Sokolove et al., 1986).
Molecular Structure and Hydrogen Bonding
The molecular structure and hydrogen bonding patterns of bisphenol derivatives are crucial in understanding their chemical behavior. Studies on various derivatives, including those similar to 2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol, have shown complex hydrogen bonding networks, essential for their stability and reactivity (Masci & Thuéry, 2002).
Bioremediation and Environmental Impact
Bisphenol A, a compound structurally related to 2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol, has been a focus of bioremediation research. It is degraded by specific fungi under non-ligninolytic conditions, indicating potential pathways for environmental remediation of similar compounds (Wang et al., 2013).
Luminescent and Electronic Properties
Certain bisphenol derivatives exhibit luminescent properties, as demonstrated in a study on phenol-pyridyl boron complexes. These compounds, including those structurally related to 2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol, have been used in electroluminescent devices, showcasing their potential in electronic applications (Zhang et al., 2006).
properties
CAS RN |
152383-83-0 |
|---|---|
Product Name |
2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol |
Molecular Formula |
C29H26O4 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol |
InChI |
InChI=1S/C29H26O4/c1-33-29-19-28(32)26(17-21-7-12-23(30)13-8-21)25(16-11-20-5-3-2-4-6-20)27(29)18-22-9-14-24(31)15-10-22/h2-16,19,30-32H,17-18H2,1H3/b16-11+ |
InChI Key |
JPOSRDXMWOPQOV-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)O)CC2=CC=C(C=C2)O)/C=C/C3=CC=CC=C3)CC4=CC=C(C=C4)O |
SMILES |
COC1=C(C(=C(C(=C1)O)CC2=CC=C(C=C2)O)C=CC3=CC=CC=C3)CC4=CC=C(C=C4)O |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)CC2=CC=C(C=C2)O)C=CC3=CC=CC=C3)CC4=CC=C(C=C4)O |
synonyms |
5-methoxy-3-(2-phenylethenyl)-2,4-bis(4-hydroxybenzyl)phenol 5-MPE-Bis(HOBz)phenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



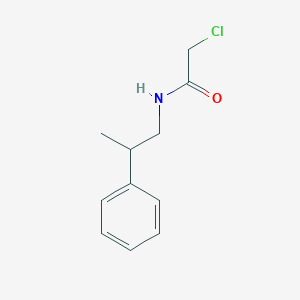
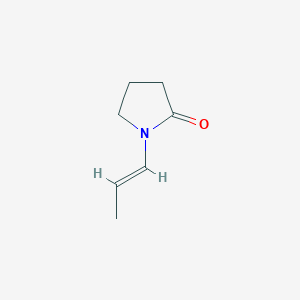
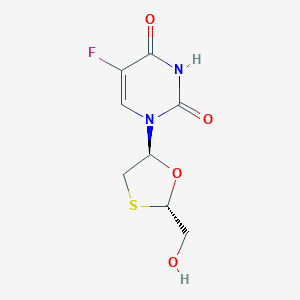
![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)
